

Lanifibranor Combination Therapies in NASH: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The treatment landscape for non-alcoholic steatohepatitis (NASH) is rapidly evolving, with a growing consensus that combination therapies targeting multiple pathogenic pathways will be necessary for optimal outcomes.[1] This guide provides a comparative analysis of clinical trial data for combination therapies involving **lanifibranor**, a pan-PPAR agonist, and other therapeutic agents in the treatment of NASH.

Executive Summary

Lanifibranor, an orally active pan-PPAR agonist, has demonstrated efficacy in improving liver histology in patients with NASH by modulating key metabolic, inflammatory, and fibrogenic pathways.[2] Recent clinical trial data from the LEGEND study has shown promising results for lanifibranor in combination with the SGLT2 inhibitor empagliflozin, particularly in patients with NASH and type 2 diabetes (T2D). This combination has been shown to improve glycemic control, reduce liver fat, and positively impact markers of liver injury without the weight gain sometimes associated with lanifibranor monotherapy.[3][4][5][6][7][8]

For comparison, this guide also examines a notable combination trial involving the GLP-1 receptor agonist semaglutide with the FXR agonist cilofexor and the ACC inhibitor firsocostat. This combination has also shown to be well-tolerated and resulted in improvements in liver steatosis and biochemistry compared to semaglutide alone.[9][10]



Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from the key clinical trials discussed.

Table 1: Efficacy of **Lanifibranor** in Combination with Empagliflozin (LEGEND Trial - Interim Analysis)[3][5][7]



Endpoint	Lanifibranor (800mg) + Empagliflozin (10mg)	Lanifibranor (800mg)	Placebo
Primary Endpoint			
Absolute Change in HbA1c at Week 24	-1.59%	-1.14%	+0.26%
Secondary & Exploratory Endpoints			
Reduction in Hepatic Steatosis (MRI-PDFF)	-38%	-47%	0%
Patients with ≥30% Reduction in Hepatic Fat	67%	83%	0%
Change in Body Weight	Stable	Moderate, metabolically healthy gain	Stable
Relative Reduction in VAT/SAT Ratio	-17%	-5%	+11%
Liver & Metabolic Markers			
Alanine Aminotransferase (ALT)	Statistically significant reduction	Statistically significant reduction	No significant change
Aspartate Aminotransferase (AST)	Statistically significant reduction	Statistically significant reduction	No significant change
Insulin Resistance (HOMA-IR)	Statistically significant reduction	Statistically significant reduction	No significant change



Table 2: Efficacy of Semaglutide in Combination with Cilofexor and Firsocostat (Phase II Trial)

[9]

Endpoint (at 24 weeks)	Semaglutide + Cilofexor (30mg or 100mg) and/or Firsocostat (20mg)	Semaglutide Monotherapy
Exploratory Efficacy Endpoints		
Absolute Change in Liver Steatosis (MRI-PDFF)	-9.8% to -11.0%	-8.0%
Improvements in Liver Biochemistry	Greater improvements observed	Improvements observed
Safety and Tolerability		
Incidence of Adverse Events	73-90%	Similar to combination arms
Most Common Adverse Events	Gastrointestinal	Gastrointestinal
Weight Loss	7-10%	Similar to combination arms

Experimental Protocols LEGEND Trial: Lanifibranor and Empagliflozin Combination

- Study Design: A multicenter, randomized, placebo-controlled Phase II proof-of-concept trial. The trial was double-blind for the placebo and **lanifibranor** monotherapy arms, and open-label for the combination arm.[3][5]
- Participants: Patients with non-cirrhotic NASH and type 2 diabetes mellitus.[3][11] Diagnosis
 of NASH was based on historical histology or a combination of non-invasive methods
 including imaging.[5]
- Intervention:
 - Combination arm: Lanifibranor 800mg once daily and empagliflozin 10mg once daily.



- Monotherapy arm: Lanifibranor 800mg once daily.[5]
- Placebo arm.[5]
- Duration: 24 weeks.[3][5]
- Primary Endpoint: Absolute change in Hemoglobin A1c (HbA1c) from baseline to week 24.[5]
 [7]
- Key Secondary and Exploratory Endpoints:
 - Change in hepatic steatosis measured by MRI-Proton Density Fat Fraction (MRI-PDFF).
 - Markers of liver injury (ALT, AST).[3]
 - Markers of glucose and lipid metabolism.[3]
 - Change in the ratio of visceral to subcutaneous adipose tissue (VAT/SAT).[5]

Semaglutide, Cilofexor, and Firsocostat Combination Trial

- Study Design: A Phase II, open-label, proof-of-concept trial with five arms.[9]
- Participants: 108 patients with NASH and mild-to-moderate fibrosis (F2-F3 on biopsy or MRI-PDFF ≥10% and liver stiffness by transient elastography ≥7 kPa).[9]
- Intervention:
 - Semaglutide 2.4 mg once weekly as monotherapy.[9]
 - Semaglutide in combination with once-daily cilofexor (30 mg or 100 mg).
 - Semaglutide in combination with once-daily firsocostat (20 mg).[9]
 - Semaglutide in combination with both cilofexor (30 mg) and firsocostat (20 mg).
- Duration: 24 weeks.[9]

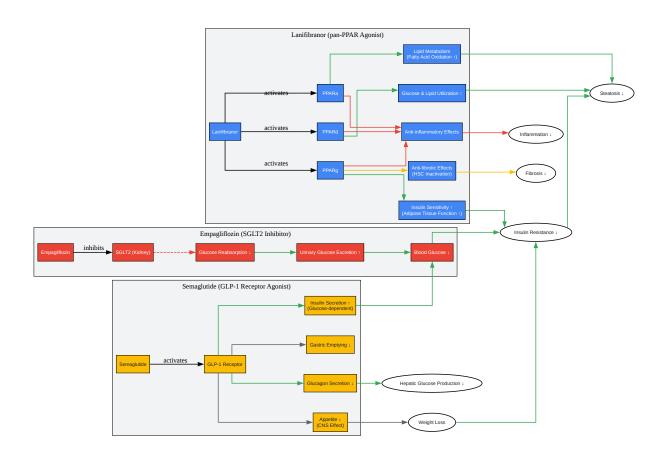


- Primary Endpoint: Safety and tolerability.[9]
- Exploratory Efficacy Endpoints:
 - Change in liver steatosis measured by MRI-PDFF.[9]
 - Changes in liver biochemistry and non-invasive tests of fibrosis.

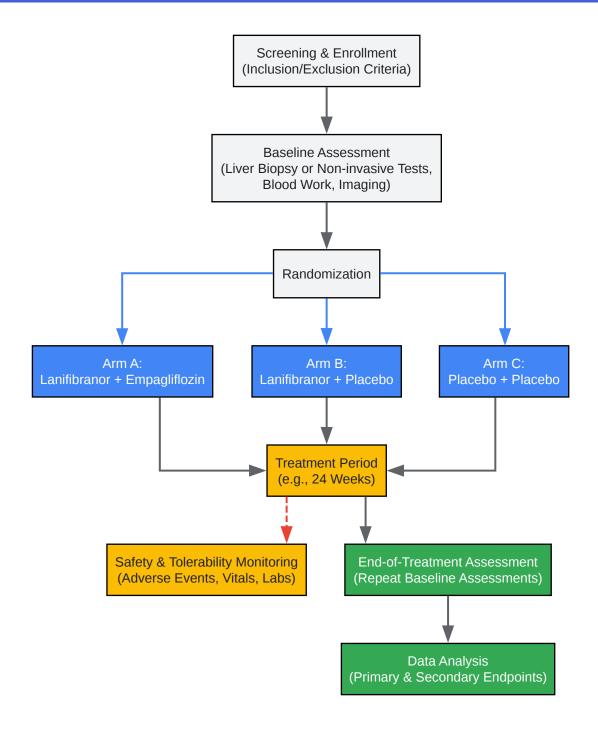
Signaling Pathways and Experimental Workflows Signaling Pathways in NASH Combination Therapy

The following diagram illustrates the distinct and complementary signaling pathways targeted by **lanifibranor**, empagliflozin, and semaglutide in the context of NASH.









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